molecular formula C12H6N2S2 B14462933 1,5-Diisothiocyanatonaphthalene CAS No. 73825-57-7

1,5-Diisothiocyanatonaphthalene

Cat. No.: B14462933
CAS No.: 73825-57-7
M. Wt: 242.3 g/mol
InChI Key: GDZKOGLUMKYXSW-UHFFFAOYSA-N
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Description

1,5-Diisothiocyanatonaphthalene is an organic compound characterized by the presence of two isothiocyanate groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diisothiocyanatonaphthalene can be synthesized through the reaction of 1,5-diaminonaphthalene with thiophosgene. The reaction typically involves dissolving 1,5-diaminonaphthalene in an appropriate solvent, such as dichloromethane, and then adding thiophosgene dropwise under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diisothiocyanatonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and dithiocarbamate derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products:

    Thiourea Derivatives: Formed through the reaction with amines.

    Carbamate Derivatives: Formed through the reaction with alcohols.

    Dithiocarbamate Derivatives: Formed through the reaction with thiols.

Scientific Research Applications

1,5-Diisothiocyanatonaphthalene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe for studying protein interactions and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Diisothiocyanatonaphthalene involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Diisothiocyanatonaphthalene: Similar structure but with isothiocyanate groups at different positions on the naphthalene ring.

    1,5-Diisocyanatonaphthalene: Contains isocyanate groups instead of isothiocyanate groups, leading to different reactivity and applications.

Uniqueness: 1,5-Diisothiocyanatonaphthalene is unique due to the specific positioning of its isothiocyanate groups, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.

Properties

CAS No.

73825-57-7

Molecular Formula

C12H6N2S2

Molecular Weight

242.3 g/mol

IUPAC Name

1,5-diisothiocyanatonaphthalene

InChI

InChI=1S/C12H6N2S2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H

InChI Key

GDZKOGLUMKYXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=C=S)C(=C1)N=C=S

Origin of Product

United States

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